molecular formula C10H18 B1619365 Isocamphane CAS No. 473-19-8

Isocamphane

Cat. No.: B1619365
CAS No.: 473-19-8
M. Wt: 138.25 g/mol
InChI Key: XETQTCAMTVHYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isocamphane, also known as dihydrocamphene, is a bicyclic monoterpene with the chemical formula C10H18. It is a derivative of camphene and is known for its distinct structure, which includes two fused rings. This compound exists in several stereoisomeric forms, including right-handed (d-), left-handed (l-), and racemic (dl-) forms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocamphane can be synthesized through the catalytic hydrogenation of camphene. This process typically involves the use of nickel or platinum catalysts under hydrogen gas at elevated temperatures and pressures. The reaction proceeds as follows:

Camphene+H2Ni or PtThis compound\text{Camphene} + \text{H}_2 \xrightarrow{\text{Ni or Pt}} \text{this compound} Camphene+H2​Ni or Pt​this compound

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Catalytic Hydrogenation: Utilizing large reactors equipped with nickel or platinum catalysts.

    Purification: The crude product is purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Isocamphane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form camphor and other oxygenated derivatives.

    Reduction: Further reduction can lead to more saturated hydrocarbons.

    Substitution: Halogenation and other substitution reactions can occur at specific positions on the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with metal catalysts like palladium (Pd) or platinum (Pt).

    Substitution: Halogens (Cl2, Br2) in the presence of light or radical initiators.

Major Products:

    Oxidation: Camphor, borneol.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Isocamphane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of fragrances and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine.

    Industry: Utilized in the production of synthetic fragrances and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which isocamphane exerts its effects depends on its specific application:

    Biological Activity: It may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

    Chemical Reactions: Acts as a substrate or intermediate in various organic reactions, facilitating the formation of desired products through its reactive bicyclic structure.

Comparison with Similar Compounds

Isocamphane can be compared with other bicyclic monoterpenes such as camphene, borneol, and camphor:

    Camphene: Similar structure but lacks the hydrogenation seen in this compound.

    Borneol: An alcohol derivative of camphene, differing in functional groups.

    Camphor: An oxidized form of camphene, known for its distinct ketone group.

Uniqueness of this compound:

    Structural Features: Unique due to its fully hydrogenated bicyclic structure.

    Reactivity: Exhibits distinct reactivity patterns compared to its analogs, making it valuable in specific synthetic applications.

Properties

IUPAC Name

2,2,3-trimethylbicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-7-8-4-5-9(6-8)10(7,2)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETQTCAMTVHYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(C2)C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304812
Record name Isocamphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473-19-8
Record name NSC167447
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isocamphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isocamphane
Reactant of Route 2
Isocamphane
Reactant of Route 3
Reactant of Route 3
Isocamphane
Reactant of Route 4
Reactant of Route 4
Isocamphane
Reactant of Route 5
Isocamphane
Reactant of Route 6
Isocamphane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.